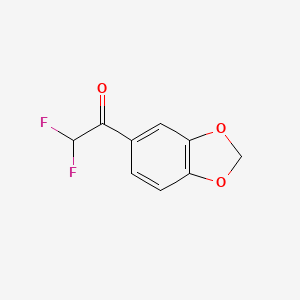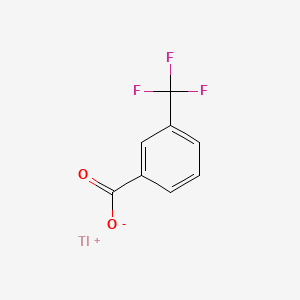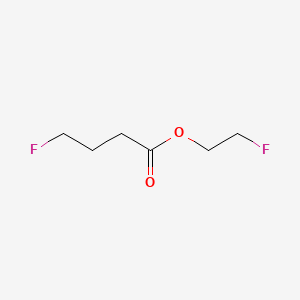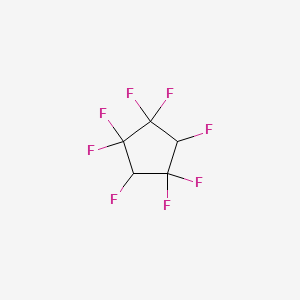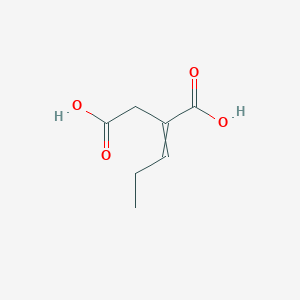
2-Propylidenebutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Propylidenebutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a strong acid or base under controlled conditions. For example, the dehydration of a boronic acid derivative can lead to the formation of this compound . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Propylidenebutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, acid-base reactions involving this compound can result in the formation of salts and water . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Propylidenebutanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Propylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may act by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
2-Propylidenebutanedioic acid can be compared with other similar compounds, such as 2-butenedioic acid and other carboxylic acids. These compounds share some structural similarities but differ in their chemical properties and reactivity. For example, 2-butenedioic acid has a different arrangement of double bonds and functional groups, which can affect its reactivity and applications .
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Properties
CAS No. |
5796-70-3 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-propylidenebutanedioic acid |
InChI |
InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
VRBUPQGTJAXZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


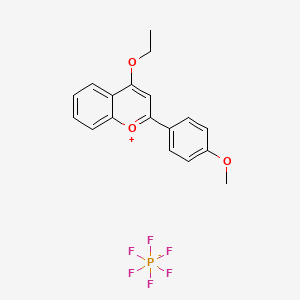
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]hept-5-enoate](/img/structure/B13416799.png)
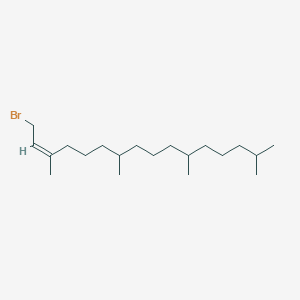
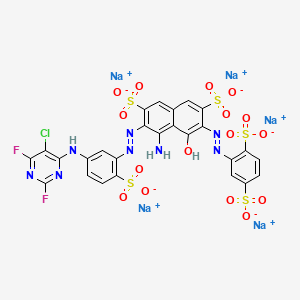
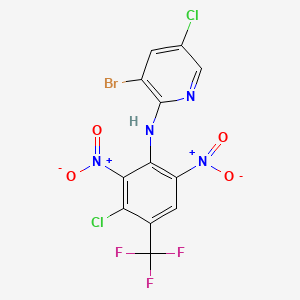
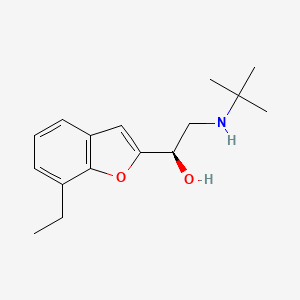
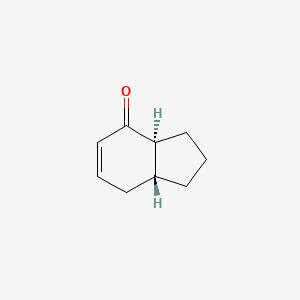
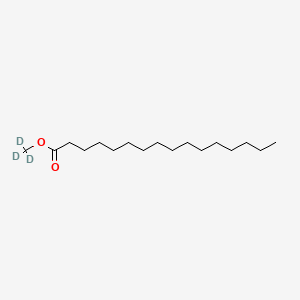
![[1,1'-Biphenyl]-4-carbonyl chloride, 4'-heptyl-](/img/structure/B13416830.png)
